N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide
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Overview
Description
N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide is an organic compound that features a naphthalene ring system substituted with a sulfonamide group and a hydroxyphenyl group
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide, also known as Fenretinide , is a synthetic retinoid derivative. Retinoids are substances related to vitamin A . Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide’s mode of action is unique. It can inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is known that fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .
Pharmacokinetics
The pharmacokinetics of Fenretinide have been studied in rats and mice . Following an intravenous dose of 5 mg/kg to rats, Fenretinide distributed to all tissues examined with the highest levels reached in the liver . The distribution period was completed in about 4 hours and was followed by first-order elimination kinetics . The half-life for Fenretinide elimination from the liver was 9.4 hours, from the serum was 12.0 hours, from the mammary gland was 43.6 hours, and from the urinary bladder was 9.3 hours .
Result of Action
The result of Fenretinide’s action is cell death through apoptosis and/or necrosis . This is due to the buildup of ceramide in tumor cells and the accumulation of reactive oxygen species (ROS) . Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide has been found to interact with various enzymes and proteins. For instance, it inhibits the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . The nature of these interactions is complex and involves changes in membrane fluidity .
Cellular Effects
The compound has shown to influence cell function by suppressing the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This effect is achieved through a decrease in membrane fluidity in a DEGS1-independent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been observed to increase intracellular reactive oxygen species (ROS) generation, which is associated with its inhibitory effect on SARS-CoV-2 entry .
Temporal Effects in Laboratory Settings
It has been observed that the reduction in membrane fusion susceptibility by the compound treatment in the cell–cell fusion assay was alleviated by the addition of the antioxidant, α-tocopherol (TCP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide typically involves the reaction of 4-hydroxyaniline with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer activity.
N-(4-hydroxyphenyl)propanoic acid: Studied for its antioxidant properties.
Uniqueness: N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthalene ring system and sulfonamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylnaphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-18(15-7-9-16(19)10-8-15)22(20,21)17-11-6-13-4-2-3-5-14(13)12-17/h2-12,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXIHFBYKBIEOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678086 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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